molecular formula C15H23FN4O B2601665 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide CAS No. 2034258-13-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide

Cat. No.: B2601665
CAS No.: 2034258-13-2
M. Wt: 294.374
InChI Key: IREYDIJEPPYSLL-UHFFFAOYSA-N
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Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a synthetic compound featuring a pivalamide group linked via a methylene bridge to a piperidin-4-yl moiety, which is substituted at the 1-position with a 5-fluoropyrimidin-2-yl ring. This structure combines a pyrimidine heterocycle (with two nitrogen atoms) and a piperidine ring, both of which are pharmacologically relevant scaffolds. The fluorine atom at the 5-position of the pyrimidine ring may enhance metabolic stability and modulate electronic properties, while the pivalamide group (tert-butyl carboxamide) contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O/c1-15(2,3)13(21)17-8-11-4-6-20(7-5-11)14-18-9-12(16)10-19-14/h9-11H,4-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREYDIJEPPYSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the piperidine ring and pivalamide group contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Pivalamide Derivatives

The 2017 Catalog of Pyridine Compounds (–8) lists several pyridine-based pivalamide analogs. These differ from the target compound in their heterocyclic core (pyridine vs. pyrimidine) and substituent patterns:

Compound Name Heterocycle Substituents Molecular Weight Catalog # Price (1 g)
N-(5-Fluoropyridin-2-yl)pivalamide Pyridine 5-F ~252.31 HB061 $240
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-Cl, 4-CHO, 6-I 366.58 HB180 $500
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide Pyridine 5-F, 3-I, 4-(CH(OCH₃)₂) 396.20 HB165 $500
Target Compound Pyrimidine 5-F, Piperidin-4-yl-CH₂-pivalamide Higher*

Key Observations :

  • Heterocyclic Core: Pyrimidine (target) vs. pyridine (others).
  • Substituents : The target compound’s piperidine-pivalamide chain introduces conformational flexibility and steric bulk absent in simpler pyridine derivatives.
  • Molecular Weight : Pyridine-based analogs range from 252–412 g/mol. The target compound’s additional piperidine and methylene groups likely place it in a higher molecular weight range (~350–400 g/mol), closer to HB164.
  • Commercial Availability : Pyridine derivatives are commercially available at varying costs (e.g., $240–$500/g), reflecting synthetic complexity. The absence of the target compound in catalogs suggests it may require custom synthesis.

Piperidine-Containing Analogs

Fentanyl Derivatives ()

Compounds like 2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide) share the piperidine and amide motifs but differ critically:

  • Backbone : Fentanyl analogs feature a phenethyl-piperidine scaffold with dual aryl groups, while the target compound uses a pyrimidine-piperidine-pivalamide system.
  • Pharmacology : Fentanyl derivatives are opioids targeting µ-opioid receptors. The target compound’s pyrimidine core suggests divergent applications (e.g., antiviral or anticancer agents).
Tetrahydronaphthalenyl-Piperidine Compound ()

(S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide includes a tetrahydronaphthalenyl group instead of pyrimidine. This highlights how varying the aromatic system (polycyclic vs.

Substituent Effects

  • Halogenation : Fluorine (present in the target and HB061/HB165) improves metabolic stability and electronegativity. Iodine (HB180, HB165) increases molecular weight and may enable radiolabeling .
  • Functional Groups : The dimethoxymethyl group in HB165 enhances hydrophilicity, whereas the pivalamide group in all compounds contributes to lipophilicity.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C15H20FN3OC_{15}H_{20}FN_3O with a molecular weight of approximately 281.34 g/mol. The compound features a pivalamide moiety attached to a piperidine ring that is further substituted with a 5-fluoropyrimidine group, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine derivative : Starting from commercially available piperidine, the fluoropyrimidine is introduced through nucleophilic substitution.
  • Amidation : The final step involves the reaction with pivaloyl chloride to form the pivalamide linkage.

This compound has been studied for its interaction with various biological targets, particularly in the context of receptor modulation. The fluorine atom in the pyrimidine moiety enhances lipophilicity and may improve binding affinity to specific receptors, such as:

  • CCR3 Receptor Antagonism : Similar compounds have shown effectiveness as CCR3 antagonists, which are relevant in treating allergic responses and asthma .

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Neurological Disorders : The interaction with muscarinic receptors indicates potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
CCR3 AntagonismInhibition of eotaxin-induced Ca2+^{2+} influx
CytotoxicityInduction of apoptosis in cancer cellsPreliminary studies
Muscarinic Receptor ModulationPotential treatment for neurological disorders

Comparative Analysis

When compared to other compounds within the same class, this compound shows unique properties due to its specific substitutions which may enhance selectivity and potency against targeted receptors.

Table 2: Comparison with Similar Compounds

Compound NameTarget ReceptorIC50 (µM)Reference
N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamideCCR30.020
N-(4-methylpiperidin-1-yl)acetamideMuscarinic M4TBD

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